molecular formula C20H19NO5S B2804913 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1351597-00-6

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2804913
CAS RN: 1351597-00-6
M. Wt: 385.43
InChI Key: WCTSDZIPIDMJDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit aromaticity due to the naphthalene and benzo[b][1,4]dioxine moieties, and the sulfonamide group could potentially participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

The compound’s synthesis involves a copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). It is formed by reacting diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate. The structure has been fully characterized using techniques such as 1D and 2D NMR spectroscopy, IR, and HRMS .

Medicinal Applications

Aminophosphonates, including this compound, have intriguing properties relevant to peptide enzyme inhibition. They mimic transition states of amines and esters in biological processes. Additionally, their hydrogen acceptor and donor functions make them effective chelating agents with pharmacological targets. Researchers have explored their applications in medicine .

Agrochemical Uses

Aminophosphonates find applications in agrochemistry. Their properties may contribute to crop protection, nutrient delivery, or soil health. Further studies could explore their potential as agrochemical agents .

Fluorescent Materials

The compound’s structure includes naphthalene moieties, which can exhibit aggregation-enhanced emission (AIE). Researchers have synthesized fluorescent conjugated polymers based on similar AIE building blocks. These polymers function well in explosive detection, even in aqueous media .

Coordination Chemistry

Schiff bases derived from 2-hydroxy-1-naphthaldehyde are often used as chelating ligands in coordination chemistry. Investigating the coordination behavior of this compound could reveal its potential in metal complexes .

Other Potential Applications

While specific studies on this compound are limited, its unique structure suggests potential applications in fields such as materials science, catalysis, or environmental science. Further research is needed to explore these areas .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies on this compound, it’s not possible to provide a mechanism of action .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c22-18(17-7-3-5-14-4-1-2-6-16(14)17)13-21-27(23,24)15-8-9-19-20(12-15)26-11-10-25-19/h1-9,12,18,21-22H,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTSDZIPIDMJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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